molecular formula C8H16O5S B13850869 Ethyl 2-((Methylsulfonyl)oxy)pentanoate

Ethyl 2-((Methylsulfonyl)oxy)pentanoate

Cat. No.: B13850869
M. Wt: 224.28 g/mol
InChI Key: KQDAXSMBFIFDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((Methylsulfonyl)oxy)pentanoate can be synthesized through the esterification of 2-hydroxy pentanoic acid with ethyl alcohol in the presence of a methylsulfonyl chloride reagent. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((Methylsulfonyl)oxy)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((Methylsulfonyl)oxy)pentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((Methylsulfonyl)oxy)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Ethyl 2-((Methylsulfonyl)oxy)pentanoate can be compared with other esters such as:

Properties

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2-methylsulfonyloxypentanoate

InChI

InChI=1S/C8H16O5S/c1-4-6-7(8(9)12-5-2)13-14(3,10)11/h7H,4-6H2,1-3H3

InChI Key

KQDAXSMBFIFDSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.